molecular formula C14H17N3O B12226146 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile

Cat. No.: B12226146
M. Wt: 243.30 g/mol
InChI Key: WPOFWQALAGDPHI-UHFFFAOYSA-N
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Description

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile is a complex organic compound featuring a unique structure that combines a hydroxymethyl group, an octahydrocyclopenta[c]pyrrol ring, and a pyridine-4-carbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

2-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C14H17N3O/c15-7-11-3-5-16-13(6-11)17-8-12-2-1-4-14(12,9-17)10-18/h3,5-6,12,18H,1-2,4,8-10H2

InChI Key

WPOFWQALAGDPHI-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=CC(=C3)C#N

Origin of Product

United States

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